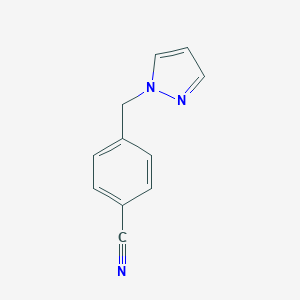

4-(1H-pyrazol-1-ylmethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZADNOIMZEBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429244 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-34-2 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS No. 179057-34-2). The document collates available data on its chemical and physical characteristics, outlines a general synthesis protocol, and discusses its potential biological activities, including antimicrobial and anticancer properties. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes where noted. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge.[1] This structure imparts a unique combination of chemical properties that make it a subject of interest in various research fields.[1]

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 4-(1H-Pyrazol-1-yl)benzonitrile (Analog) |

| CAS Number | 179057-34-2[1] | 25699-83-6[2] |

| Molecular Formula | C₁₁H₉N₃[1] | C₁₀H₇N₃[2] |

| Molecular Weight | 183.21 g/mol [1] | 169.18 g/mol [2] |

| IUPAC Name | This compound[1] | 4-(1H-Pyrazol-1-yl)benzonitrile[2] |

| Melting Point | Data not available | 89 °C[2] |

| Boiling Point | Data not available | 316.5±25.0 °C (Predicted)[2] |

| Density | Data not available | 1.13±0.1 g/cm³ (Predicted)[2] |

| Solubility | Limited solubility in water is anticipated due to its hydrophobic components. Moderate solubility in organic solvents is expected.[3] | Data not available |

| InChI | InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2[1] | InChI=1S/C10H7N3/c11-8-5-6-9(7-10-2-1-3-12-10)4-8/h1-7H[2] |

| SMILES | C1=CN(N=C1)CC2=CC=C(C=C2)C#N[1] | N#CC1=CC=C(C=C1)N2C=CC=N2[2] |

Spectral Data:

Synthesis and Purification

General Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of a salt of pyrazole with an α-halo substituted tolunitrile, such as 4-(bromomethyl)benzonitrile, in the presence of a suitable solvent.[4] A common solvent for this reaction is dimethylformamide (DMF).[4]

A detailed, step-by-step experimental protocol is not available in the public domain. However, a general procedure can be inferred from related syntheses:

-

A salt of pyrazole (e.g., sodium pyrazolide) is dissolved in an appropriate solvent like DMF.

-

A solution of 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile) in the same solvent is added to the pyrazole salt solution.

-

The reaction mixture is stirred, often at a controlled temperature, for a specified period to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed to yield the crude product.

Purification

The crude this compound can be purified using standard techniques such as crystallization or column chromatography. For a related compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, crystallization from diisopropyl ether was used for purification.[5]

Caption: General workflow for the synthesis of this compound.

Biological Activities

Research indicates that this compound has potential biological activities, particularly in the areas of antimicrobial and anticancer research, making it a candidate for further investigation in drug discovery.[1]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound against particular microbial strains are not available, the broader class of pyrazole derivatives has been extensively studied for its antimicrobial properties.[3][5][6][7][8] These studies have demonstrated that various substituted pyrazoles exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][8] The specific antimicrobial spectrum and potency of this compound would require dedicated experimental evaluation.

Table 2: General Antimicrobial Activity of Pyrazole Derivatives (for context)

| Microbial Type | General Activity of Pyrazole Derivatives |

| Gram-positive bacteria | Active against various strains, including Staphylococcus aureus and Bacillus subtilis.[6][9] |

| Gram-negative bacteria | Activity reported against strains like Escherichia coli and Salmonella typhimurium.[6] |

| Fungi | Some derivatives show activity against fungi such as Candida albicans and Aspergillus fumigatus.[6] |

Anticancer Activity

Similar to its antimicrobial profile, the anticancer potential of this compound is suggested by the activities of related pyrazole-containing compounds.[2][10][11][12][13] Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][12] These compounds have been shown to target different mechanisms within cancer cells, including the inhibition of various kinases.[2]

Table 3: Examples of Anticancer Activity of Pyrazole Derivatives (for context)

| Cancer Cell Line | Activity of Related Pyrazole Derivatives |

| HepG2 (Hepatocellular Carcinoma) | Some pyrazole derivatives show potent activity with low micromolar IC₅₀ values.[2] |

| MCF-7 (Breast Cancer) | Various pyrazole compounds have demonstrated inhibitory effects.[2] |

| HCT-116 (Colon Carcinoma) | Certain pyrazole derivatives exhibit significant antiproliferative activity.[12] |

| A549 (Lung Carcinoma) | Some pyrazole-based compounds have shown cytotoxic effects.[2] |

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound in either microbial or cancer cells. Further research is required to elucidate these aspects.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further investigation in both medicinal chemistry and materials science. While basic chemical identifiers are known, a significant lack of specific experimental data on its physicochemical properties, detailed synthesis and purification protocols, and quantitative biological activity exists in the public domain. The information available on related pyrazole derivatives indicates that this compound is a worthwhile candidate for future studies to determine its specific antimicrobial and anticancer properties and to elucidate its mechanism of action. This technical guide serves as a starting point for researchers, highlighting both the known aspects and the existing gaps in knowledge for this compound.

References

- 1. PubChemLite - 4-(3-methyl-1h-pyrazol-1-yl)benzonitrile (C11H9N3) [pubchemlite.lcsb.uni.lu]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile, with CAS Number 25699-83-6, is a heterocyclic aromatic compound featuring a pyrazole ring linked to a benzonitrile group via a methylene bridge.[1] This unique structural arrangement, combining the biologically significant pyrazole moiety with the versatile benzonitrile functional group, makes it a compound of interest in medicinal chemistry and materials science.[2] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Similarly, the benzonitrile group serves as a key structural motif in various therapeutic agents and functional materials.[2]

This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential biological significance based on its structural components.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development, influencing factors such as solubility, formulation, and reaction kinetics. The available quantitative data is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(pyrazol-1-ylmethyl)benzonitrile | [2] |

| CAS Number | 25699-83-6 | [1] |

| Molecular Formula | C₁₀H₇N₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point | 89 °C | [1] |

| Boiling Point | 316.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.13 ± 0.1 g/cm³ | [1] |

| pKa | -0.63 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.94838 | [1] |

| Flash Point | 138.5 °C | [1] |

| Refractive Index | 1.623 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

Experimental Protocols

General Synthesis via Nucleophilic Substitution

The synthesis of this compound is commonly achieved through the nucleophilic substitution reaction between pyrazole and a halo-substituted tolunitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile.[2] The pyrazole anion, generated in situ or used as a salt, acts as the nucleophile, displacing the halide from the benzylic position.

Materials:

-

Pyrazole

-

4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole salt.

-

Add 4-(bromomethyl)benzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1: General workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure, confirming the presence of the pyrazole and benzonitrile moieties and their connectivity through the methylene bridge.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C≡N stretch of the nitrile group and C=N/C=C stretches within the aromatic rings.[6]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₇N₃.[6]

Potential Biological and Pharmacological Significance

While specific biological signaling pathways for this compound have not been extensively detailed in the literature, its structural components suggest significant potential for drug discovery and development. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its wide range of biological activities.[4]

Research on related pyrazole and benzonitrile derivatives has indicated potential efficacy in several therapeutic areas:

-

Antimicrobial and Antifungal Activity: Nitrogen-containing heterocyclic compounds, including pyrazoles, are widely investigated for their antimicrobial properties.[2][3]

-

Anti-inflammatory Effects: Many pyrazole derivatives have demonstrated potent anti-inflammatory activity.[4]

-

Anticancer Potential: Both pyrazole and benzonitrile scaffolds are found in compounds investigated for their antitumor activities.[2] The ability of the pyrazole ring to form hydrogen bonds is a key aspect of its interaction with biological targets like enzymes and receptors.[2]

Figure 2: Logical diagram of potential therapeutic applications based on core moieties.

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. Its structure, combining two pharmacologically relevant moieties, positions it as a valuable building block for the synthesis of more complex molecules and a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 179057-34-2 [smolecule.com]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS number and molecular formula

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, including its chemical identity, potential synthesis routes, and prospective biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Compound Identification

CAS Number: 179057-34-2 Molecular Formula: C₁₁H₉N₃

Molecular Structure: The molecule consists of a pyrazole ring linked to a benzonitrile group through a methylene bridge.

Physicochemical Properties: Quantitative data on the physicochemical properties of this compound are not extensively available in public literature. The table below summarizes key identifiers.

| Property | Value |

| CAS Number | 179057-34-2 |

| Molecular Formula | C₁₁H₉N₃ |

| IUPAC Name | This compound |

Synthesis Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, a general and plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The most probable method involves the N-alkylation of pyrazole with a substituted benzyl halide.

General Experimental Protocol: N-Alkylation of Pyrazole

-

Reaction Setup: To a solution of pyrazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base is added. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA). The mixture is stirred at room temperature to facilitate the deprotonation of the pyrazole.

-

Addition of Alkylating Agent: 4-(Bromomethyl)benzonitrile, dissolved in the same solvent, is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Below is a logical workflow for the proposed synthesis.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the pyrazole and benzonitrile moieties are present in numerous biologically active compounds, suggesting potential pharmacological relevance for this molecule.

Pyrazole derivatives are known to exhibit a wide range of biological activities, including:

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Anticancer

The specific biological targets and signaling pathways are diverse and depend on the overall structure of the molecule. For instance, some pyrazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) or various kinases.

Given the presence of the benzonitrile group, this compound could also be investigated for activities associated with this moiety, which is found in a number of approved drugs, including the aromatase inhibitor letrozole. It is important to note that letrozole contains a triazole ring, not a pyrazole ring.

A hypothetical signaling pathway that could be investigated, based on the activities of other pyrazole derivatives, is the inhibition of a generic kinase pathway involved in cell proliferation.

Future Research Directions

The unique combination of a pyrazole and a benzonitrile moiety in this compound makes it an interesting candidate for further investigation in several areas:

-

Medicinal Chemistry: Synthesis of a library of analogs to explore structure-activity relationships (SAR) for various biological targets.

-

Materials Science: Investigation of its potential use in the development of novel organic materials, leveraging the properties of the aromatic and heterocyclic rings.

-

Agrochemicals: Screening for potential herbicidal or fungicidal activities, which are known for some pyrazole derivatives.

Spectral Data Interpretation for 4-(1H-pyrazol-1-ylmethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 4-(1H-pyrazol-1-ylmethyl)benzonitrile. These predictions are derived from the analysis of analogous compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.6 | d | 2H | Protons ortho to -CN group |

| ~ 7.6 | d | 1H | H5 of pyrazole ring |

| ~ 7.5 | d | 1H | H3 of pyrazole ring |

| ~ 7.4 - 7.3 | d | 2H | Protons meta to -CN group |

| ~ 6.3 | t | 1H | H4 of pyrazole ring |

| ~ 5.4 | s | 2H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C5 of pyrazole ring |

| ~ 140 | Quaternary carbon of benzene ring (ipso to -CH₂-) |

| ~ 133 | Carbons ortho to -CN group |

| ~ 130 | C3 of pyrazole ring |

| ~ 128 | Carbons meta to -CN group |

| ~ 118 | Nitrile carbon (-C≡N) |

| ~ 112 | Quaternary carbon of benzene ring (ipso to -CN) |

| ~ 107 | C4 of pyrazole ring |

| ~ 55 | Methylene carbon (-CH₂-) |

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3000 | Aromatic C-H Stretch (pyrazole and benzene rings) |

| ~ 2950 - 2850 | Aliphatic C-H Stretch (methylene group) |

| ~ 2230 - 2220 | C≡N Stretch (nitrile) |

| ~ 1610 - 1500 | C=C and C=N Ring Stretching (pyrazole and benzene) |

| ~ 1450 | CH₂ Scissoring |

| ~ 850 - 800 | p-Substituted Benzene C-H Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 183 | [M]⁺: Molecular ion peak |

| 116 | [M - C₃H₃N₂]⁺: Loss of the pyrazole radical |

| 89 | [C₇H₅]⁺: Tropylium ion or related structures from the benzyl moiety |

| 68 | [C₃H₄N₂]⁺: Pyrazole cation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each unique carbon.[1][2] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3]

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and water vapor).[4]

-

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum of the sample is then recorded. The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[4]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a solid sample, it can be dissolved in a suitable volatile solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.[5]

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation useful for structural elucidation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound using the spectral data discussed.

Caption: Workflow for structural elucidation using spectral data.

References

The Pyrazole Scaffold: A Versatile Core for Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design and synthesis of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated remarkable potential as anticancer agents by targeting various key players in cancer cell signaling and proliferation.[1][2][3] Many of these compounds function as kinase inhibitors, a critical class of targeted cancer therapies.[4][5]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity and kinase inhibitory potency of selected pyrazole-containing compounds against various cancer cell lines and molecular targets.

| Compound ID/Reference | Target/Cell Line | Activity Type | Potency (IC50/Ki) | Reference |

| Compound 59 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 2 µM | [1] |

| Compounds 33 and 34 | HCT116, MCF7, HepG2, A549 | Cytotoxicity | < 23.7 µM | [1] |

| Compound 33 | CDK2 | Kinase Inhibition | 0.074 µM | [1] |

| Compound 34 | CDK2 | Kinase Inhibition | 0.095 µM | [1] |

| Compound 43 | MCF7 (Breast Cancer) | Cytotoxicity | 0.25 µM | [1] |

| Compound 43 | PI3 Kinase | Kinase Inhibition | Potent Inhibitor | [1] |

| Compound 27 | MCF7 (Breast Cancer) | Cytotoxicity | 16.50 µM | [1] |

| Compound 27 | VEGFR-2 | Kinase Inhibition | 828.23 nM (78% inhibition) | [1] |

| Afuresertib (GSK2110183) | Akt1 | Kinase Inhibition | 0.08 nM (Ki) | [4] |

| Compound 2 | Akt1 | Kinase Inhibition | 1.3 nM | [4] |

| Compound 2 | HCT116 (Colon Cancer) | Antiproliferative | 0.95 µM | [4] |

| Compounds 16 and 17 | Chk2 | Kinase Inhibition | 48.4 nM and 17.9 nM | [4] |

| Compound 8 | Aurora A/B | Kinase Inhibition | 35 nM and 75 nM | [4] |

| Frag-1 | Aurora B | Kinase Inhibition | 116 nM | [4] |

| Pyrazole Derivative | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | 4.2 µM | [6] |

| Pyrazole Derivative | Xanthine Oxidase | Enzyme Inhibition | 0.83 µM | [6] |

| Compound 161a | A-549 (Lung Cancer) | Cytotoxicity | 4.91 µM | [7] |

| Compound 161b | A-549 (Lung Cancer) | Cytotoxicity | 3.22 µM | [7] |

| Compound 70c and 70f | Various Cancer Cell Lines | Cytotoxicity | Potent Inhibitors | [8] |

| 4-chloro substituted pyrazole | HeLa (Cervical Carcinoma) | Cytotoxicity | 4.94 µM | [8] |

| Compound KA5 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 8.5 µM | [9] |

| Compound 6b | HNO-97 | Cytotoxicity | 10 µM | [10] |

| Compound 6d | HNO-97 | Cytotoxicity | 10.56 µM | [10] |

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole-containing anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5] The diagram below illustrates a generalized signaling pathway targeted by pyrazole-based kinase inhibitors.

Caption: Generalized signaling pathway targeted by pyrazole-based kinase inhibitors.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The pyrazole-containing compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the COX-2 selective inhibitor, Celecoxib.[11] These compounds primarily exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[11][12]

Quantitative Data: Anti-inflammatory Potency of Pyrazole Derivatives

| Compound ID/Reference | Target | Activity Type | Potency (IC50) | In Vivo Activity | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 µM | - | [11] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | Enzyme Inhibition | 4.5 µM | - | [11] |

| Pyrazole Derivative | 5-LOX | Enzyme Inhibition | 0.08 µM | - | [11] |

| 3,5-diarylpyrazole | COX-2 | Enzyme Inhibition | 0.01 µM | - | [11] |

| Pyrazole-thiazole hybrid | COX-2 | Enzyme Inhibition | 0.03 µM | 75% edema reduction | [11] |

| Pyrazole-thiazole hybrid | 5-LOX | Enzyme Inhibition | 0.12 µM | 75% edema reduction | [11] |

| Pyrazolo-pyrimidine | COX-2 | Enzyme Inhibition | 0.015 µM | Validated in arthritis models | [11] |

| Compounds 144-146 | COX-2 | Enzyme Inhibition | 0.034-0.052 µM | 78.9-96% edema inhibition | [7] |

| Compounds 151a-c | COX-2/sEH | Enzyme Inhibition | - | 62-71% edema inhibition | [7] |

| Compound 9b | TNF-α release | Inhibition | 66.4% inhibition | - | [13] |

Key Signaling Pathways in Pyrazole-Mediated Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are largely attributed to their inhibition of the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Arachidonic acid cascade and targets of pyrazole-based anti-inflammatory drugs.

Experimental Protocols: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a compound to reduce acute inflammation.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week.

-

Compound Administration: The test pyrazole compound is administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16]

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives

| Compound ID/Reference | Microorganism | Activity Type | Potency (MIC) | Reference |

| Compound 21c | Multi-drug resistant bacteria | Antibacterial | 0.25 µg/mL | [15] |

| Compound 23h | Multi-drug resistant bacteria | Antibacterial | 0.25 µg/mL | [15] |

| Compound 7b | Bacteria | Antibacterial | Moderate Activity | [16] |

| Compound 8b | Bacteria | Antibacterial | Moderate Activity | [16] |

| Hydrazone 21a | Bacteria | Antibacterial | 62.5–125 µg/mL | [17] |

| Hydrazone 21a | Fungi | Antifungal | 2.9–7.8 µg/mL | [17] |

| Compound 6d | MRSA | Antibacterial | 15.7 µg/mL | [10] |

| Compound 6d | E. coli | Antibacterial | 7.8 µg/mL | [10] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Objective: To determine the MIC of a pyrazole compound against specific microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compound: The pyrazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antidiabetic and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond the well-established anticancer, anti-inflammatory, and antimicrobial activities, pyrazole-containing compounds have also shown promise in other therapeutic areas, including diabetes and viral infections.[18][19][20]

Quantitative Data: Antidiabetic and Antiviral Potency of Pyrazole Derivatives

| Compound ID/Reference | Target/Virus | Activity Type | Potency (IC50/EC50) | Reference |

| Pyrazolo[3,4-b]pyridine Derivatives | α-amylase | Enzyme Inhibition | 5.10 - 8.97 µM | [21] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | Antiviral | 7 µg/ml | [20] |

| Hydrazone 6 | Newcastle disease virus | Antiviral | 100% protection | [19] |

| Thiazolidinedione derivative 9 | Newcastle disease virus | Antiviral | 100% protection | [19] |

Experimental Workflow: Antiviral Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

Caption: Workflow for an antiviral plaque reduction assay.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The data and methodologies presented in this guide underscore the vast potential of pyrazole derivatives in the development of novel therapeutics for a wide range of diseases. Further exploration of structure-activity relationships, mechanism of action studies, and innovative synthetic strategies will undoubtedly lead to the discovery of new and more effective pyrazole-based drugs.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. sciencescholar.us [sciencescholar.us]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound, 4-(1H-pyrazol-1-ylmethyl)benzonitrile. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge of its core chemical moieties—the pyrazole and benzonitrile groups—to postulate its likely biological activities and molecular targets. Drawing parallels with structurally related compounds, we explore potential applications in oncology and as a modulator of nuclear receptor signaling. This guide outlines hypothetical signaling pathways, detailed experimental protocols for investigation, and a logical framework for understanding its structure-activity relationship, serving as a foundational resource for researchers dedicated to advancing novel therapeutics.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked via a methylene bridge to a benzonitrile group. The pyrazole nucleus is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Similarly, the benzonitrile moiety is a key functional group in numerous pharmaceuticals, often acting as a crucial hydrogen bond acceptor or a bioisostere for other functional groups, thereby enhancing target affinity and improving pharmacokinetic profiles.[4][5][6] The combination of these two pharmacologically significant motifs in this compound suggests a high potential for novel biological activity.

Initial investigations have highlighted its potential as an antimicrobial and anticancer agent, though the precise molecular mechanisms remain under active investigation.[7] This guide aims to bridge the current knowledge gap by proposing putative mechanisms of action based on the extensive literature on related pyrazole and benzonitrile derivatives.

Putative Mechanisms of Action

Based on the known pharmacology of its constituent moieties and structurally analogous compounds, two primary hypothetical mechanisms of action are proposed for this compound: anticancer activity through induction of apoptosis and cell cycle arrest , and modulation of nuclear receptor signaling .

Anticancer Activity

The pyrazole scaffold is a cornerstone in the development of numerous anticancer agents.[8][9] These compounds are known to interact with a variety of molecular targets crucial for cancer cell proliferation and survival.

2.1.1. Proposed Signaling Pathway: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] A plausible pathway for this compound could involve the intrinsic apoptotic pathway, initiated by mitochondrial stress.

Caption: Proposed intrinsic apoptosis signaling pathway.

2.1.2. Interaction with Key Cancer-Related Proteins

Pyrazole derivatives have been shown to inhibit various protein kinases and other enzymes involved in cancer progression.[1][8] Potential targets for this compound could include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs would lead to cell cycle arrest.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 could suppress tumor angiogenesis.[7]

-

Epidermal Growth Factor Receptor (EGFR): Targeting EGFR could halt proliferative signaling in cancer cells.[8]

Nuclear Receptor Modulation

The structural similarity of this compound to known nuclear receptor modulators, such as androgen receptor (AR) antagonists, suggests a potential role in modulating these pathways. The benzonitrile group, in particular, can mimic key interactions within the ligand-binding domain of steroid receptors.

A structurally related compound, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, has been identified as a potent androgen receptor modulator. This suggests that this compound may also interact with the AR, potentially acting as an antagonist and inhibiting the transcription of androgen-dependent genes.

Data Presentation: Comparative Biological Activity

While specific quantitative data for this compound is not yet publicly available, the following table presents example data for structurally related pyrazole derivatives to provide a comparative context for its potential anticancer efficacy.

| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Target(s) | Reference |

| Compound 27 | MCF-7 (Breast) | 16.50 | VEGFR-2 | [7] |

| Compound 37 | MCF-7 (Breast) | 5.21 | Caspase-3, PARP, Bcl-2/Bax | [7] |

| Compound 48 | HCT116 (Colon) | 1.7 | Haspin Kinase | [7] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | Not specified | [9] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

General Experimental Workflow

The following workflow provides a systematic approach to characterizing the biological activity of the compound.

Caption: A generalized experimental workflow.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[2]

Protocol 2: Apoptosis (Annexin V-FITC/Propidium Iodide) Assay

This assay quantifies the induction of apoptosis.

-

Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Protocol 3: Androgen Receptor (AR) Luciferase Reporter Assay

This assay determines if the compound modulates AR transcriptional activity.

-

Cell Transfection: Co-transfect AR-negative cells (e.g., PC-3) with an AR expression vector and a luciferase reporter vector containing androgen response elements (AREs).

-

Compound and Ligand Treatment: Treat the transfected cells with this compound in the presence and absence of a known AR agonist (e.g., dihydrotestosterone, DHT).

-

Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in DHT-induced luciferase activity would indicate antagonistic activity.

Logical Relationships: Structure to Activity

The chemical structure of this compound provides clues to its potential biological functions.

Caption: Structure-activity relationship logic.

The pyrazole ring is a versatile scaffold known for its broad pharmacological activities.[2] The benzonitrile group can act as a key pharmacophore, participating in hydrogen bonding and π-π stacking interactions within the active sites of target proteins.[4] The methylene linker provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive data available for its constituent moieties, this compound is predicted to exhibit potent anticancer and nuclear receptor modulatory activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of its mechanism of action. Future research should focus on performing these in vitro assays, followed by in vivo studies in relevant disease models to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Elucidation of its crystal structure in complex with its biological target(s) will be instrumental in guiding future lead optimization efforts.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

An In-depth Technical Guide to 4-(1H-pyrazol-1-ylmethyl)benzonitrile: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a versatile building block in medicinal chemistry. The content herein is intended for qualified professionals and researchers experienced in handling chemical reagents. This document summarizes key safety data, outlines detailed experimental protocols for its synthesis and handling, and provides insights into its potential biological significance.

Chemical and Physical Properties

This compound is an organic compound featuring a pyrazole ring linked to a benzonitrile group via a methylene bridge. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

| Property | Value |

| CAS Number | 179057-34-2 |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

Safety and Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the potential hazards, the following precautions should be strictly followed when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

The following sections provide a general protocol for the synthesis and handling of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of pyrazole with a suitable benzyl halide. The following is a representative procedure.

Materials:

-

Pyrazole

-

4-(Bromomethyl)benzonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrazole are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[1] These compounds have been shown to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cell signaling pathways.[1]

One such pathway that is often implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a series of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature of many cancers.

The benzonitrile group, with its strong electron-withdrawing properties, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in the active site of a target protein.

Given the structural features of this compound, it is plausible that it or its derivatives could act as inhibitors of protein kinases, such as those in the EGFR signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Due to its potential hazards, it must be handled with appropriate safety precautions by trained personnel. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives may lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility Profile of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental solubility data for this specific molecule in publicly accessible literature, this guide presents a general framework for its solubility assessment. The experimental protocols described herein are based on established methodologies for similar heterocyclic compounds and provide a robust starting point for laboratory investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H7N3 | Echemi[1] |

| Molecular Weight | 169.18 g/mol | Echemi[1] |

| Melting Point | 89 °C | Echemi[1] |

| Boiling Point (Predicted) | 316.5±25.0 °C | Echemi[1] |

| Density (Predicted) | 1.13±0.1 g/cm3 | Echemi[1] |

| pKa (Predicted) | -0.63±0.10 | Echemi[1] |

| XLogP3 | 1.94838 | Echemi[1] |

Data Presentation: Illustrative Solubility Profile

The following table presents a hypothetical solubility profile of this compound in a range of common solvents at various temperatures. It is critical to note that this data is illustrative and intended to serve as a template for the presentation of experimental findings. Actual experimental values should be determined using the protocols outlined in the subsequent section.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) - Illustrative Data |

| Water | 25 | < 0.1 |

| 37 | < 0.1 | |

| Methanol | 25 | 5.2 |

| 37 | 8.5 | |

| Ethanol | 25 | 3.8 |

| 37 | 6.2 | |

| Acetone | 25 | 15.7 |

| 37 | 22.1 | |

| Acetonitrile | 25 | 12.3 |

| 37 | 18.9 | |

| Ethyl Acetate | 25 | 7.9 |

| 37 | 11.4 | |

| Chloroform | 25 | 25.1 |

| 37 | 35.8 | |

| Toluene | 25 | 2.1 |

| 37 | 3.5 |

Experimental Protocols

The following section details a robust gravimetric method for determining the solubility of this compound in various solvents. This protocol is adapted from established methodologies for determining the solubility of organic compounds.[2]

Materials and Equipment

-

This compound (purity > 99%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Drying oven

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed glass vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant, controlled temperature for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is typically between 24 and 72 hours.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred. To avoid precipitation, the syringe and filter should be pre-heated or pre-cooled to the experimental temperature.

-

Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container. The solubility is then calculated and can be expressed in various units, such as g/100 g of solvent or mol/L.

Data Correlation

The experimental solubility data can be correlated with temperature using various thermodynamic models, such as the modified Apelblat equation or the Buchowski–Ksia̧żczak λh equation, to provide a mathematical description of the solubility behavior.[2]

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with the solubility profile of this compound. The solubility is primarily governed by the physicochemical interactions between the solute and the solvent molecules, as dictated by thermodynamics.

Logical Relationship for Solubility Assessment

Caption: Logical workflow for solubility profile assessment and application.

This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. The presented protocols and data representation formats are intended to aid researchers in generating and interpreting the necessary data for advancing their drug development programs.

References

Initial Screening of 4-(1H-pyrazol-1-ylmethyl)benzonitrile for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the initial biological screening of 4-(1H-pyrazol-1-ylmethyl)benzonitrile. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related pyrazole and benzonitrile derivatives to postulate its potential biological activities. The primary focus is on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for preliminary in vitro screening and a plausible signaling pathway are presented to guide future research.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge. The pyrazole nucleus is a well-established pharmacophore known to be present in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the benzonitrile group is a key structural motif in various pharmaceuticals. Notably, this compound serves as a crucial intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. This connection to a clinically significant anticancer drug underscores the potential of its core structure in medicinal chemistry.

This guide outlines a proposed initial screening strategy for this compound, focusing on its potential anticancer and antimicrobial activities.

Postulated Biological Activities and Rationale

Based on the biological activities of structurally similar compounds, the following activities are postulated for this compound:

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed anticancer activity of this compound is based on the established anticancer properties of the pyrazole core.

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents. Therefore, it is hypothesized that this compound may exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Proposed Experimental Screening

In Vitro Anticancer Activity Screening

A preliminary assessment of the cytotoxic potential of this compound can be performed using the MTT assay against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Anticancer Activity Data for this compound (IC50 in µM)

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 25.5 |

| A549 | Lung Cancer | 38.2 |

| HCT116 | Colon Cancer | 31.8 |

| HeLa | Cervical Cancer | 45.1 |

Note: The IC50 values presented are hypothetical and based on the activity of related pyrazole derivatives. Experimental verification is required.

In Vitro Antimicrobial Activity Screening

The agar well diffusion method can be employed for the initial screening of the antimicrobial activity of this compound against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Hypothetical Antimicrobial Activity Data for this compound (Zone of Inhibition in mm)

| Microorganism | Type | Hypothetical Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 15 |

| Bacillus subtilis | Gram-positive Bacteria | 12 |

| Escherichia coli | Gram-negative Bacteria | 10 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 |

| Candida albicans | Fungus | 11 |

| Aspergillus niger | Fungus | 9 |

Note: The zone of inhibition values are hypothetical and serve as a guide for expected outcomes based on related compounds. These require experimental validation.

Potential Mechanism of Action: Signaling Pathway

Given the prevalence of PI3K/Akt/mTOR pathway dysregulation in cancer and the documented ability of some pyrazole derivatives to modulate this pathway, it is a plausible target for this compound. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Assay for Anticancer Screening

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Screening

This protocol describes a standard method for preliminary antimicrobial screening.

Caption: Workflow for the agar well diffusion assay.

Detailed Steps:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour into sterile Petri dishes.

-

Inoculation: Spread a standardized suspension of the test microorganism evenly onto the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume (e.g., 100 µL) of a known concentration of this compound solution into each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound and its relationship to known bioactive molecules suggest that it is a promising candidate for biological screening. The postulated anticancer and antimicrobial activities, along with a potential mechanism of action involving the PI3K/Akt/mTOR pathway, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro evaluation of this compound. Further studies should focus on confirming these activities, elucidating the precise mechanism of action, and evaluating the compound's toxicological profile to determine its potential as a lead for drug development.

Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile integrates two key heterocyclic and aromatic moieties: a pyrazole ring and a benzonitrile group. The thermal stability of such a compound is a critical parameter, influencing its storage, processing, and application, particularly in the pharmaceutical industry where understanding degradation profiles is paramount. Thermogravimetric analysis is an essential technique for determining this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Predicted Thermal Behavior

Based on the thermal analysis of structurally similar compounds, the following thermal behavior for this compound can be anticipated:

-

High Thermal Stability: The presence of aromatic pyrazole and benzene rings suggests that the molecule will likely exhibit high thermal stability, with decomposition initiating at elevated temperatures.

-

Decomposition Onset: The initial weight loss is expected to be attributed to the cleavage of the methylene bridge connecting the pyrazole and benzonitrile rings, as this is likely the most labile bond.

-

Multi-Stage Decomposition: The decomposition process may occur in multiple stages, corresponding to the fragmentation of the pyrazole ring and the benzonitrile group. Studies on nitropyrazoles have shown that the pyrazole ring can decompose through N-N bond cleavage or ring opening.[1][2] The specific pathway for an unsubstituted pyrazole ring under thermal stress may differ but will likely involve the loss of nitrogen-containing fragments.

-

Influence of Atmosphere: The decomposition profile is expected to be significantly influenced by the analysis atmosphere. In an inert atmosphere (e.g., nitrogen or argon), thermal cracking and fragmentation will dominate. In an oxidative atmosphere (e.g., air or oxygen), combustion processes will lead to the formation of oxides of carbon and nitrogen, resulting in a more complete mass loss at lower temperatures.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from a TGA experiment on this compound. This data is for illustrative purposes to guide researchers on the types of results to expect and record.

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | 280 - 330 °C |

| Temperature at Max Decomposition Rate (Tpeak) | Stage 1: 360 - 380 °CStage 2: 450 - 480 °C | Stage 1: 340 - 360 °CStage 2: 480 - 520 °C |

| Weight Loss (%) | Stage 1: 30 - 40%Stage 2: 40 - 50% | Stage 1: 35 - 45%Stage 2: 50 - 60% |

| Residual Mass at 800 °C (%) | 10 - 20% (char) | < 5% |

Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900 °C is required. The system should have mass flow controllers for precise atmospheric control.

4.2. Sample Preparation

-

Ensure the this compound sample is pure and dry.

-

Weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Record the exact sample weight.

4.3. TGA Parameters

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

For inert atmosphere analysis, purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

For oxidative atmosphere analysis, use dry air at a flow rate of 50-100 mL/min.

-

-

Data Collection:

-

Record the sample mass, temperature, and time throughout the experiment.

-

4.4. Data Analysis

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of weight loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the percentage of weight loss at each decomposition stage and the final residual mass.

Visualizations

5.1. Logical Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for performing a TGA experiment.

Caption: A flowchart of the TGA experimental workflow.

5.2. Hypothetical Thermal Decomposition Pathway

This diagram presents a plausible, though speculative, decomposition pathway for this compound under inert conditions.

Caption: A hypothetical thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. Although specific experimental data is not yet published, the outlined expected behaviors, detailed experimental protocol, and illustrative visualizations offer a robust framework for conducting and interpreting TGA studies on this compound. The provided methodologies and hypothetical data serve as a valuable resource for ensuring the accurate and reproducible thermal characterization of this and other novel chemical entities.

References

Methodological & Application

Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile, a common and effective synthetic strategy.

Introduction

This compound is a versatile organic compound incorporating both a pyrazole ring and a benzonitrile moiety. The pyrazole scaffold is a prominent feature in many biologically active compounds, while the nitrile group serves as a useful synthetic handle for further molecular elaborations. This combination makes the target molecule an attractive intermediate for the development of novel pharmaceuticals and functional materials. The synthesis is typically achieved through the nucleophilic substitution reaction between pyrazole and a benzyl halide derivative.

Reaction Scheme

The synthesis proceeds via the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile in the presence of a base, as depicted in the following scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Pyrazole | 1.0 eq |